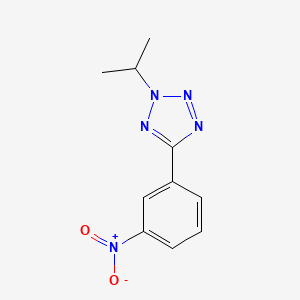

5-(3-Nitrophenyl)-2-propan-2-yltetrazole

Description

5-(3-Nitrophenyl)-2-propan-2-yltetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a 3-nitrophenyl group at the 5-position and an isopropyl group at the 2-position. The tetrazole scaffold is notable for its high nitrogen content, metabolic stability, and versatility in medicinal chemistry and materials science . The 3-nitro substituent on the phenyl ring introduces strong electron-withdrawing effects, which may influence the compound’s reactivity, photophysical properties, and biological activity.

Properties

CAS No. |

4775-34-2 |

|---|---|

Molecular Formula |

C10H11N5O2 |

Molecular Weight |

233.23 g/mol |

IUPAC Name |

5-(3-nitrophenyl)-2-propan-2-yltetrazole |

InChI |

InChI=1S/C10H11N5O2/c1-7(2)14-12-10(11-13-14)8-4-3-5-9(6-8)15(16)17/h3-7H,1-2H3 |

InChI Key |

DKIRHMWYJOROFI-UHFFFAOYSA-N |

SMILES |

CC(C)N1N=C(N=N1)C2=CC(=CC=C2)[N+](=O)[O-] |

Canonical SMILES |

CC(C)N1N=C(N=N1)C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Comparisons:

Structural Implications :

- Nitro Position : The meta-nitro substitution in the target compound may confer distinct electronic properties compared to para-nitro isomers (e.g., altered dipole moments and solubility) .

Thermodynamic and Physical Properties

Comparative Thermodynamic Data (Sublimation/Evaporation):

While these data are for furan derivatives, they suggest that meta-substituted nitro compounds (like the target tetrazole) exhibit intermediate sublimation enthalpies (ΔHsub) compared to ortho- and para-isomers. This trend may extrapolate to tetrazole analogues, where meta-substitution could balance volatility and thermal stability.

Key Findings from Analogous Compounds:

Inferences for Target Compound :

Preparation Methods

Synthetic Routes to 5-(3-Nitrophenyl)-2-propan-2-yltetrazole

[3+2] Cycloaddition of Nitriles and Azides

The most widely employed method involves a Huisgen-type cycloaddition between 3-nitrobenzonitrile and sodium azide, followed by alkylation.

Reaction Mechanism and Conditions

Cycloaddition Step :

Alkylation Step :

Yield : 68–75% over two steps.

Key Advantages : Scalability and compatibility with nitroaryl nitriles.

Limitations : Prolonged reaction times and moderate regioselectivity in alkylation.

Palladium-Catalyzed Coupling of Arylboronic Acids

A robust alternative leverages palladium catalysis for direct tetrazole formation from arylboronic acids.

Protocol:

- Substrates : 3-Nitrophenylboronic acid (1.0 eq), sodium azide (3.0 eq).

- Catalyst : ONO pincer-type Pd(II) complex (5 mol%).

- Additives : Copper(I) iodide (10 mol%).

- Solvent : Ethanol/water (4:1).

- Temperature : 80°C for 8 hours.

- Post-Reaction Alkylation : Similar to Section 2.1.

Yield : 82% (tetrazole formation), 70% after alkylation.

Advantages : Avoids nitrile precursors; compatible with sensitive functional groups.

Challenges : Catalyst cost and purification requirements.

Microwave-Assisted Synthesis

Accelerated synthesis via microwave irradiation enhances reaction efficiency.

Procedure:

- Substrates : 3-Nitrobenzonitrile (1.0 eq), sodium azide (1.5 eq).

- Catalyst : None required.

- Solvent : Water or methanol.

- Microwave Conditions : 150°C, 300 W, 20–30 minutes.

- Alkylation : Conducted conventionally.

Yield : 85% (cycloaddition), 78% overall.

Benefits : Reduced reaction time from hours to minutes.

Drawbacks : Specialized equipment needed.

Optimization of Reaction Conditions

Analytical Characterization

Spectroscopic Data

Applications and Derivatives

This compound serves as a precursor for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.